molecular formula C19H17N3O3 B1328599 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide CAS No. 1020241-65-9

3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide

Cat. No. B1328599
CAS RN: 1020241-65-9
M. Wt: 335.4 g/mol
InChI Key: KFDDYKDAWCHNNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazine hydrate with cinnamoyl(2-hydroxybenzoyl)methanes in acetic acid, leading to the formation of pyrazole derivatives . Another synthesis method includes the cyclization of hydrazinyl-naphthyridine with aroylbenzoic acids in ethanol with a catalytic amount of sulfuric acid under solid-state conditions . These methods suggest that the synthesis of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide could potentially involve similar cyclization reactions or condensation steps with appropriate precursors.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the papers are confirmed by NMR spectroscopy . This technique is crucial for determining the structure of organic compounds, including the one of interest, as it provides detailed information about the molecular framework and the environment of different atoms within the molecule.

Chemical Reactions Analysis

The papers describe the cycloaddition reactions of synthesized pyrazoles with ortho-benzoquinodimethane, followed by oxidation to yield naphthylpyrazoles . These reactions indicate that the compound may also undergo similar cycloaddition reactions if it possesses reactive sites compatible with dienophiles like ortho-benzoquinodimethane.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide are not provided, the papers do discuss the properties of similar compounds. For instance, the antimicrobial activity of phthalazinone derivatives is evaluated, showing that some compounds exhibit good antibacterial and antifungal activities . Potentiometric studies on related benzamide derivatives with various metal ions in different media are also reported, which could be relevant for understanding the binding and complexation behavior of the compound of interest .

Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized hydrazone sensitizers, including compounds structurally related to 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide, for potential applications in dye-sensitized solar cells. The absorption spectra of these compounds exhibited significant shifts in different solvent polarities, suggesting their utility in photovoltaic applications (Al‐Sehemi et al., 2015).

Biological Evaluation

  • Some derivatives of hydrazine, akin to the structure of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide, have been tested for antimicrobial and anti-inflammatory activities. These studies indicate the potential for these compounds to be used in medical research, particularly in developing new antimicrobial agents (Thomas et al., 2009).

Fluorogenic Probe Development

  • A novel fluorogenic probe based on the hydrazino-naphthalimide system, similar to 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide, has been developed for the detection of tert-butoxy radicals. This highlights the potential of such compounds in developing sensitive probes for reactive oxygen species in both in vitro and in cellulo settings (Ma et al., 2013).

Corrosion Inhibition Studies

  • Compounds similar to 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide have been investigated as corrosion inhibitors for mild steel in sulfuric acid solutions. The research indicates these compounds, particularly their metal complexes, can effectively inhibit corrosion, showing their potential in industrial applications (Shehata, 2017).

properties

IUPAC Name

3-(2-hydrazinyl-2-oxoethoxy)-N-phenylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c20-22-18(23)12-25-17-11-14-7-5-4-6-13(14)10-16(17)19(24)21-15-8-2-1-3-9-15/h1-11H,12,20H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDDYKDAWCHNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide

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